molecular formula C12H6F4S2 B2709063 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene CAS No. 876372-94-0

1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene

Cat. No.: B2709063
CAS No.: 876372-94-0
M. Wt: 290.29
InChI Key: JFKQABPXQJXKSN-UHFFFAOYSA-N
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Description

1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene: is an organic compound with the molecular formula C12H8F2S2 It is a member of the disulfide family, characterized by the presence of a disulfide bond (S-S) linking two phenyl rings substituted with fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4-difluorophenyl)disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of 2,4-difluorothiophenol with an oxidizing agent such as hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base like sodium hydroxide (NaOH) . The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.

Industrial Production Methods: In an industrial setting, the production of bis(2,4-difluorophenyl)disulfide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same oxidative coupling of thiols but may utilize more efficient oxidizing agents and catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: It can be reduced back to the corresponding thiol using reducing agents such as or .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

    Sulfoxides and sulfones: from oxidation

    Thiols: from reduction

    Substituted phenyl disulfides: from nucleophilic aromatic substitution

Scientific Research Applications

Chemistry: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene is used as a building block in organic synthesis

Biology: In biological research, bis(2,4-difluorophenyl)disulfide is used to study the role of disulfide bonds in protein folding and stability. It can also serve as a model compound for investigating the redox behavior of disulfides in biological systems.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.

Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of bis(2,4-difluorophenyl)disulfide involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the structure and function of proteins. 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene can interact with thiol groups in proteins, leading to the formation of mixed disulfides and affecting protein function. The fluorine atoms on the phenyl rings can also influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

  • Bis(4-fluorophenyl)disulfide
  • Bis(2-fluorophenyl)disulfide
  • Bis(3,5-difluorophenyl)disulfide

Comparison: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the phenyl rings. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other fluorinated disulfides. For example, bis(4-fluorophenyl)disulfide may have different steric and electronic properties, leading to variations in its reactivity and applications.

Biological Activity

1-[(2,4-Difluorophenyl)disulfanyl]-2,4-difluorobenzene is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and significant biological effects, supported by data tables and case studies.

  • Molecular Formula : C12H8F4S2
  • Molecular Weight : 304.32 g/mol
  • CAS Number : Not specified in the search results.
  • Structure : The compound features a difluorophenyl group attached to a disulfanyl moiety, which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzenethiol with appropriate oxidizing agents to form the disulfide linkages. This method is common in the synthesis of organosulfur compounds, which are known for their diverse biological activities.

Antioxidant Properties

Research indicates that compounds containing disulfide bonds often exhibit antioxidant properties. The presence of the difluorophenyl groups may enhance these effects through electron-withdrawing effects that stabilize radical intermediates.

Anticancer Activity

Studies have shown that similar organosulfur compounds can exhibit anticancer properties. For instance, compounds with disulfide linkages have been reported to induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Effects

The biological activity of disulfides extends to antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibits significant free radical scavenging activity
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Anticancer Research : A study involving a related compound showed that it inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. This was attributed to the modulation of cyclin-dependent kinases (CDKs) and upregulation of p21 .
  • Antimicrobial Study : In vitro tests demonstrated that a structurally similar compound reduced the viability of Staphylococcus aureus and Escherichia coli by disrupting cellular membranes and inhibiting biofilm formation .

Properties

IUPAC Name

1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKQABPXQJXKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)SSC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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